molecular formula C14H15FN4O3S B2488922 N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034552-83-3

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2488922
CAS No.: 2034552-83-3
M. Wt: 338.36
InChI Key: MBZKRQHXXXAJJH-UHFFFAOYSA-N
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Description

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with an azetidine moiety, further functionalized with a sulfonyl group and a fluorinated methoxyphenyl group. Such structural diversity makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the azetidine ring, which can be achieved through cyclization reactions involving suitable precursors. The introduction of the sulfonyl group is often carried out using sulfonyl chlorides under basic conditions. The fluorinated methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. Finally, the pyrimidine ring is constructed through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
  • N-(1-((5-bromo-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
  • N-(1-((5-iodo-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Uniqueness

N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of the fluorinated methoxyphenyl group, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, bioavailability, and binding affinity to biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-22-12-4-3-10(15)7-13(12)23(20,21)19-8-11(9-19)18-14-16-5-2-6-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZKRQHXXXAJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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